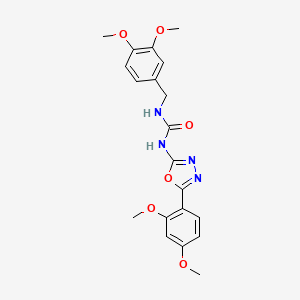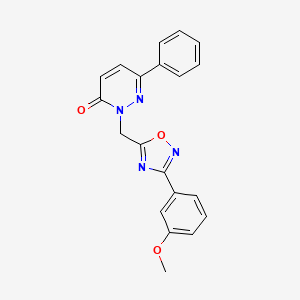
2-((3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-6-phenylpyridazin-3(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound appears to be a complex organic molecule with several functional groups, including a methoxyphenyl group, an oxadiazole ring, and a pyridazine ring. These groups could potentially confer interesting chemical and biological properties to the compound.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the synthesis of the individual rings followed by their connection via the methylene bridge. The exact synthetic route would depend on the available starting materials and the desired yield and purity.Molecular Structure Analysis
The molecular structure of the compound can be predicted based on its formula and the known properties of its constituent groups. For example, the oxadiazole and pyridazine rings are likely to be planar due to the presence of conjugated double bonds. The methoxyphenyl group may add some degree of three-dimensionality to the molecule.Chemical Reactions Analysis
The reactivity of the compound would be influenced by the electron-donating and -withdrawing effects of the different groups. For example, the methoxy group is an electron-donating group, which could make the phenyl ring it’s attached to more nucleophilic.Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of the polar methoxy group and the potentially planar rings could influence its solubility, melting point, and other properties.科学的研究の応用
Antimicrobial Activities
Several studies have synthesized and evaluated the antimicrobial activities of oxadiazole derivatives, highlighting their potential as novel agents against a variety of microorganisms. For instance, compounds synthesized from ester ethoxycarbonylhydrazones and primary amines demonstrated good to moderate activities against test microorganisms (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2010). Similarly, novel oxadiazoles synthesized by cyclization of substituted-benzoic acid hydrazide exhibited significant antibacterial activity against various strains (Rai, Narayanaswamy, Shashikanth, & Arunachalam, 2009).
Anticonvulsant Activities
Compounds with oxadiazole cores have been tested for anticonvulsant activity, showing significant potency. The synthesis of new bisubstituted 1,3,4-oxadiazoles and their evaluation for anticonvulsant activity highlight the therapeutic potential of these derivatives (Tsitsa, Papadaki‐Valiraki, Siatra-Papastaikoudi, Papadopoulou-Daifoiti, & Vamvakidis, 1989).
Anticancer Activities
Research into oxadiazole derivatives also includes their anticancer properties. For example, a series of oxadiazole-isoxazol derivatives demonstrated good to moderate anticancer activity against human cancer cell lines, suggesting their utility in developing new anticancer therapies (Yakantham, Sreenivasulu, & Raju, 2019).
Antioxidant Activities
Oxadiazole derivatives have been screened for their antioxidant activity, showing that they possess antioxidant activity with different mechanisms of action towards different free radicals, which indicates their potential use in mitigating oxidative stress (Mallesha, Harish, Mohana, & Rekha, 2014).
Antidiabetic Activities
The antidiabetic screening of novel dihydropyrimidine derivatives, including oxadiazole derivatives, has shown promising results in in vitro assays, suggesting a potential role in diabetes management (Lalpara, Vachhani, Hadiyal, Goswami, & Dubal, 2021).
Safety And Hazards
Without specific data, it’s difficult to predict the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it.
将来の方向性
Further studies could be conducted to fully characterize the compound and determine its potential uses. This could include detailed physical and chemical property measurements, biological activity assays, and further synthetic modifications.
Please note that this is a general analysis based on the structure of the compound and the properties of its constituent groups. For a detailed and accurate analysis, specific experimental data would be needed.
特性
IUPAC Name |
2-[[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-6-phenylpyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O3/c1-26-16-9-5-8-15(12-16)20-21-18(27-23-20)13-24-19(25)11-10-17(22-24)14-6-3-2-4-7-14/h2-12H,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILUAITUGSOKILK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NOC(=N2)CN3C(=O)C=CC(=N3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-6-phenylpyridazin-3(2H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

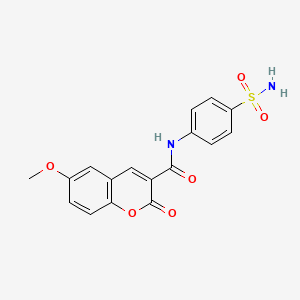
![6-(2,3-Dimethylphenyl)-4,7-dimethyl-2-(3-methylbutyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2691287.png)
![2-Fluoro-6-[(5-fluorosulfonyloxypyridine-3-carbonyl)-methylamino]pyridine](/img/structure/B2691288.png)
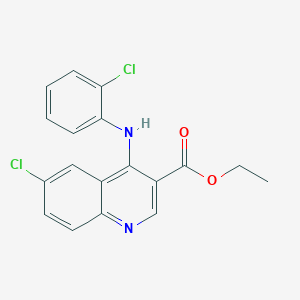
![4-methoxy-N-(2-(6-((2-methylbenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2691290.png)
![N-(acenaphtho[1,2-d]thiazol-8-yl)-3-(phenylsulfonyl)propanamide](/img/structure/B2691291.png)
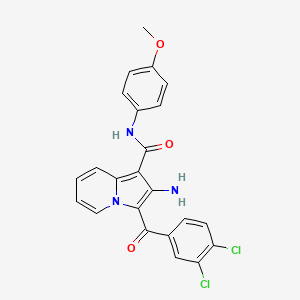
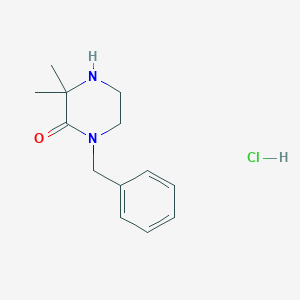
![2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[2-(propan-2-yl)phenyl]acetamide](/img/structure/B2691296.png)
![N-(4-ethylphenyl)-2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2691298.png)
![Propyl 3-amino-4-(furan-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxylate](/img/structure/B2691302.png)
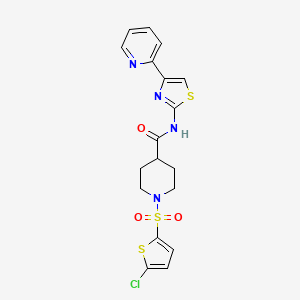
![3-Ethynylpyrazolo[1,5-a]pyrimidine](/img/structure/B2691305.png)
